molecular formula C17H19N5O4S B2752609 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2034292-15-2

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2752609
CAS No.: 2034292-15-2
M. Wt: 389.43
InChI Key: SEDHZCJIIJXDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a tetrahydropyran ring, and an oxadiazole ring

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c23-27(24,15-4-2-14(3-5-15)22-9-1-8-18-22)19-12-16-20-17(21-26-16)13-6-10-25-11-7-13/h1-5,8-9,13,19H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDHZCJIIJXDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Substitution on Benzene

Step 1: Ullmann-Type Coupling
1-Bromo-4-iodobenzene reacts with 1H-pyrazole in the presence of a copper(I) catalyst (e.g., CuI) and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) to yield 1-(4-bromophenyl)-1H-pyrazole .
$$
\text{1-Bromo-4-iodobenzene} + \text{1H-Pyrazole} \xrightarrow{\text{CuI, DMF, 110°C}} \text{1-(4-Bromophenyl)-1H-pyrazole}
$$

Step 2: Sulfonation
The bromophenylpyrazole intermediate is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride .
$$
\text{1-(4-Bromophenyl)-1H-pyrazole} \xrightarrow{\text{ClSO₃H, DCM}} \text{4-(1H-Pyrazol-1-yl)benzene-1-sulfonyl chloride}
$$

Synthesis of 5-(Aminomethyl)-3-(Oxan-4-yl)-1,2,4-Oxadiazole

Oxadiazole Ring Formation

Step 1: Amidoxime Preparation
Tetrahydropyran-4-carboxylic acid reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to yield tetrahydropyran-4-carboxamidoxime .
$$
\text{Tetrahydropyran-4-carboxylic acid} + \text{NH₂OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Tetrahydropyran-4-carboxamidoxime}
$$

Step 2: Cyclization with Chloroacetic Acid
The amidoxime undergoes cyclodehydration with chloroacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dichloromethane (DCM) to form 3-(oxan-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole .
$$
\text{Tetrahydropyran-4-carboxamidoxime} + \text{ClCH₂COOH} \xrightarrow{\text{EDC, DCM}} \text{3-(Oxan-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole}
$$

Step 3: Amination of Chloromethyl Group
The chloromethyl intermediate reacts with aqueous ammonia (NH₃) in ethanol at 60°C to yield 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole .
$$
\text{3-(Oxan-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole} + \text{NH₃} \xrightarrow{\text{EtOH, 60°C}} \text{5-(Aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole}
$$

Sulfonamide Coupling Reaction

Nucleophilic Substitution

The sulfonyl chloride (4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride) reacts with the aminomethyl-oxadiazole intermediate in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to form the target compound.
$$
\text{4-(1H-Pyrazol-1-yl)benzene-1-sulfonyl chloride} + \text{5-(Aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole} \xrightarrow{\text{Et₃N, THF}} \text{N-{[3-(Oxan-4-yl)-1,2,4-Oxadiazol-5-yl]methyl}-4-(1H-Pyrazol-1-yl)Benzene-1-Sulfonamide}
$$

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 8.12 (d, J = 8.4 Hz, 2H, aromatic-H), 7.95 (d, J = 8.4 Hz, 2H, aromatic-H), 4.51 (s, 2H, CH₂N), 3.98–3.86 (m, 2H, oxan-H), 3.52–3.40 (m, 2H, oxan-H), 2.10–1.95 (m, 4H, oxan-H).
  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N oxadiazole), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.

Mechanistic Insights and Optimization

Oxadiazole Cyclization

The amidoxime intermediate undergoes nucleophilic attack on the chloroacetic acid’s carbonyl carbon, followed by dehydration to form the 1,2,4-oxadiazole ring. Tetrahydropyran-4-carboxylic acid ensures regioselectivity at the 3-position.

Sulfonamide Coupling

Triethylamine neutralizes HCl generated during the reaction, driving the substitution to completion. Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it useful in designing new compounds with specific properties.
  • Coordination Chemistry : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit interesting catalytic or electronic properties.

Biology

  • Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings demonstrate significant antimicrobial properties. Studies have shown that derivatives of oxadiazole exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Antifungal Properties : Similar to its antibacterial effects, this compound has been investigated for antifungal activity. Its derivatives have shown efficacy against strains of Candida and other fungi, outperforming traditional antifungal agents like fluconazole in some cases .

Medicine

  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
  • Anticancer Potential : Preliminary studies suggest that N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide may exhibit anticancer activity by modulating cell proliferation and inducing apoptosis in cancer cells. Various derivatives have been synthesized and evaluated for their growth inhibition against cancer cell lines .

Industry

  • Material Science : The unique properties of this compound make it suitable for developing new materials with specific characteristics. For example, it can be incorporated into polymers or coatings to enhance their performance or durability.
  • Agricultural Applications : Given its biological activity, there is potential for using this compound in agricultural formulations as a pesticide or fungicide to protect crops from pathogens.

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated various oxadiazole derivativesSome derivatives showed greater efficacy than fluconazole against Candida albicans (MIC ≤ 25 µg/mL) .
Anticancer StudiesTested against multiple cancer cell linesCertain derivatives exhibited significant growth inhibition percentages (e.g., 86.61% against SNB-19) .
Anti-inflammatory ResearchInvestigated enzyme inhibitionDemonstrated potential to inhibit inflammatory pathways .

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
  • Heteroaryl substituted pyrrolo[2,3-b]pyridines
  • Heteroaryl substituted pyrrolo[2,3-b]pyrimidines

Uniqueness

This compound is unique due to its combination of three distinct ring systems (pyrazole, oxadiazole, and tetrahydropyran) and its potential for diverse biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound characterized by a complex structure that combines an oxadiazole ring, a pyrazole moiety, and a sulfonamide group. This unique combination of functional groups potentially endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for the compound is this compound. Its chemical formula is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S. The structural representation highlights the presence of key functional groups that may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential applications in various fields, particularly in agriculture as an insecticide and antifungal agent. The following sections detail specific findings regarding its biological efficacy.

Insecticidal Activity

A series of studies have demonstrated that derivatives of oxadiazole and pyrazole exhibit notable insecticidal properties. For example:

  • Bioassay Results : Compounds similar to this compound showed lethal activity against pests such as Mythimna separate, Helicoverpa armigera, and Spodoptera frugiperda at concentrations around 500 mg/L .
CompoundTarget InsectLethal Activity (%)
14qMythimna separate70
14hHelicoverpa armigeraNot specified

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Inhibition Rates : In studies, certain oxadiazole derivatives exhibited inhibition rates against Pyricularia oryae reaching up to 77.8%. Other compounds demonstrated varying degrees of antifungal activity ranging from 55.6% to 66.7% against different fungal strains .
CompoundTarget FungusInhibition Rate (%)
14hPyricularia oryae77.8
14eAlternaria solani50.5

The biological activities of compounds containing the oxadiazole and pyrazole frameworks are often attributed to their ability to interact with specific biological targets:

  • Histone Deacetylase Inhibition : Some related compounds have been identified as inhibitors of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation and cellular processes .

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole and assessed their biological activities against various pests and fungi. The findings indicated promising insecticidal and fungicidal activities, suggesting potential for agricultural applications .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target enzymes or receptors, providing insights into their mechanisms of action and guiding further optimization efforts .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis involves multi-step reactions, typically coupling an oxadiazole precursor with a pyrazole-sulfonamide moiety. Key steps include:

  • Oxadiazole formation : Cyclization of a nitrile precursor with hydroxylamine under reflux (common for 1,2,4-oxadiazoles) .
  • Sulfonamide coupling : Reaction of the oxadiazole intermediate with a sulfonyl chloride derivative in dichloromethane or toluene, often catalyzed by triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Critical parameters include temperature control (±2°C) to avoid side reactions and anhydrous conditions for moisture-sensitive intermediates .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement to confirm stereochemistry and bond lengths .
  • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6 or CDCl3) to verify substituent integration and MS (ESI-TOF) for molecular ion confirmation .
  • Elemental analysis : Combustion analysis (C, H, N, S) to validate stoichiometry .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Enzyme inhibition : Carbonic anhydrase or kinase assays (IC50 determination via UV-Vis spectroscopy) .
  • Antimicrobial activity : Disk diffusion against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cell lines (48-hour exposure, IC50 calculation) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproducts?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., reactant molar ratios, catalyst loading). For example, a Central Composite Design (CCD) with 3 factors and 20 runs can identify optimal conditions .
  • Flow chemistry : Continuous-flow reactors improve mixing efficiency and reduce reaction times (e.g., 30% yield increase compared to batch methods) .
  • Catalyst screening : Palladium complexes (e.g., Pd(PPh3)4) enhance coupling reactions but require rigorous exclusion of oxygen .

Q. How should contradictory biological activity data be resolved?

  • Meta-analysis : Compare datasets across similar sulfonamide-oxadiazole hybrids (e.g., PubChem BioAssay data) to identify trends in substituent effects .
  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP quantification for cytotoxicity to rule out false positives) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing oxan-4-yl with cyclohexyl) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn2+^{2+} coordination and oxadiazole hydrophobic interactions .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

Q. How can solubility limitations be addressed for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
  • Prodrug design : Introduce ester or glycoside moieties at the sulfonamide group for hydrolytic activation in physiological conditions .

Key Citations

  • Structural refinement: SHELX programs .
  • Synthetic protocols: Multi-step coupling .
  • Biological evaluation: Carbonic anhydrase and cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.